Optimized Lipophilicity (LogP) Balances Membrane Permeability vs. Aqueous Solubility Relative to N′-Methyl and N′-Unsubstituted Analogs
1-(4-Aminophenyl)-3-ethylurea exhibits a computed LogP (XLogP3) of 1.0, which is intermediate between the N′-methyl analog (LogP range 0.27–1.02 depending on source) and the N′-unsubstituted parent urea, 1-(4-aminophenyl)urea (LogP approximately 2.11) [1]. This intermediate lipophilicity is significant because excessively low LogP impairs membrane permeation, while excessively high LogP compromises aqueous solubility. The target compound’s value of 1.0 sits within the optimal range (LogP 0–3) for oral bioavailability defined by Lipinski’s Rule of Five [1].
| Evidence Dimension | Computed lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP (XLogP3): 1.0 [1]; vendor-reported LogP: 1.41 |
| Comparator Or Baseline | 1-(4-Aminophenyl)-3-methylurea: LogP 0.27–1.02 (multiple sources) ; 1-(4-Aminophenyl)urea: LogP 2.11 |
| Quantified Difference | Target compound LogP is approximately 1.4× to 3.7× that of the methyl analog (depending on source); approximately 0.5× that of the parent urea |
| Conditions | Computed using XLogP3 (PubChem release 2025.09.15) and vendor-reported computational chemistry data |
Why This Matters
Balanced lipophilicity is critical for maintaining both passive membrane permeability and adequate aqueous solubility in cell-based assays; the ethyl analog may offer a superior compromise relative to both the more polar methyl analog and the more lipophilic unsubstituted urea, making it a strategically preferred building block in CNS and oral drug discovery programs.
- [1] PubChem. (2025). Compound Summary for CID 22061027: 1-(4-Aminophenyl)-3-ethylurea. National Center for Biotechnology Information. View Source
